molecular formula C8H17Cl2N3 B2924041 2-(trimethyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride CAS No. 2287312-97-2

2-(trimethyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B2924041
CAS No.: 2287312-97-2
M. Wt: 226.15
InChI Key: OIBGILHXRFCUMQ-UHFFFAOYSA-N
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Description

2-(trimethyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trimethyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of a suitable pyrazole derivative with an amine. One common method involves the reaction of 1H-pyrazole with trimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(trimethyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce different amine derivatives, and substitution reactions can result in halogenated compounds .

Scientific Research Applications

2-(trimethyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(trimethyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine
  • 2-(trimethyl-1H-pyrazol-3-yl)ethan-1-amine
  • 2-(trimethyl-1H-pyrazol-5-yl)ethan-1-amine

Uniqueness

2-(trimethyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-6-7(2)10-11(5-4-9)8(6)3;;/h4-5,9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBGILHXRFCUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCN)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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